molecular formula C11H9F3N2 B8519501 1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutanecarbonitr ile

1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutanecarbonitr ile

Cat. No. B8519501
M. Wt: 226.20 g/mol
InChI Key: VYGZVRWHFCNWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08772500B2

Procedure details

To a solution of Example 85E (1.45 g, 6.45 mmol) in DCM (50 mL) was added dropwise a solution of DIBAL (7.74 mL, 7.74 mmol, IM in toluene) at −78° C. under nitrogen. After stirring for 3 hours at −78° C., the reaction was quenched with saturated NH4Cl (10 mL) and the resulting mixture was extracted with dichloromethane (30 mLx2). The combined organic layers were washed with water (20 mL) and brine (20 mL), dried over Na2SO4, filtered, and concentrated. The residue was purified by column chromatography eluting with petroleum ether:EtOAc=100:1-100:3 to provide the title compound (733 mg, 3.2 mmol, 49% yield) as colorless oil. LC-MS: m/z 230 (M+H)+.
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
7.74 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[N:8]=[CH:7][C:6]([C:9]2([C:13]#N)[CH2:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1.CC(C[AlH]CC(C)C)C.CC[O:28]C(C)=O>C(Cl)Cl>[F:1][C:2]([F:16])([F:15])[C:3]1[N:8]=[CH:7][C:6]([C:9]2([CH:13]=[O:28])[CH2:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
FC(C1=CC=C(C=N1)C1(CCC1)C#N)(F)F
Name
Quantity
7.74 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated NH4Cl (10 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane (30 mLx2)
WASH
Type
WASH
Details
The combined organic layers were washed with water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C1=CC=C(C=N1)C1(CCC1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.2 mmol
AMOUNT: MASS 733 mg
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.